molecular formula C13H10F3N5O B14260659 6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine CAS No. 168098-98-4

6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine

Cat. No.: B14260659
CAS No.: 168098-98-4
M. Wt: 309.25 g/mol
InChI Key: VFLGMZQKMKVTLJ-UHFFFAOYSA-N
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Description

6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a purine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine typically involves multiple steps. One common method includes the trifluoromethylation of a phenyl ring, followed by the attachment of the purine moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and efficiency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring or the purine moiety.

    Substitution: The trifluoromethyl group or other substituents on the phenyl ring can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, contributing to its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine
  • This compound

Uniqueness

Compared to other similar compounds, this compound stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

168098-98-4

Molecular Formula

C13H10F3N5O

Molecular Weight

309.25 g/mol

IUPAC Name

6-[[2-(trifluoromethyl)phenyl]methoxy]-7H-purin-2-amine

InChI

InChI=1S/C13H10F3N5O/c14-13(15,16)8-4-2-1-3-7(8)5-22-11-9-10(19-6-18-9)20-12(17)21-11/h1-4,6H,5H2,(H3,17,18,19,20,21)

InChI Key

VFLGMZQKMKVTLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=NC(=NC3=C2NC=N3)N)C(F)(F)F

Origin of Product

United States

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